2,2-Dimethylpropanoyloxymethyl 7-[[2-[2-(2-azanylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyimino-ethanoyl]amino]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
This compound is a cephalosporin-class β-lactam antibiotic characterized by a bicyclo[4.2.0]oct-2-ene core, a hallmark of cephalosporins. Key structural features include:
- C-7 side chain: A methoxyimino group linked to a 1,3-thiazol-4-yl ring substituted with a 2-azanylpropanoylamino moiety. This configuration enhances β-lactamase resistance, particularly against class A enzymes (e.g., TEM, SHV) .
- C-3 substituent: A 2,2-dimethylpropanoyloxymethyl ester, which likely acts as a prodrug moiety to improve oral bioavailability by hydrolyzing in vivo to the active carboxylic acid form .
- C-8 oxidanylidene group: Stabilizes the β-lactam ring, critical for antibacterial activity.
The compound’s design aligns with third-generation cephalosporins, targeting Gram-negative pathogens while retaining some Gram-positive coverage. Its methoxyimino group mirrors structural motifs in ceftriaxone and cefotaxime, which are known for extended-spectrum activity .
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 7-[[2-[2-(2-aminopropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPANQNVVCPHQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869849 | |
| Record name | [(2,2-Dimethylpropanoyl)oxy]methyl 7-{2-[2-(alanylamino)-1,3-thiazol-4-yl](methoxyimino)acetamido}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
The compound is a complex organic molecule that likely possesses significant biological activity due to its structural features, which include thiazole and bicyclic components. These structural motifs are often associated with various pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Properties
- Mechanism of Action : Compounds similar to those containing thiazole rings have been shown to inhibit bacterial cell wall synthesis and disrupt cellular processes. The presence of amino groups and other functional groups can enhance binding affinity to bacterial enzymes.
-
Case Studies :
- A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Another investigation into related compounds indicated their effectiveness against resistant strains, highlighting their potential in combating antibiotic resistance.
Anticancer Activity
- Cell Line Studies : Research on similar bicyclic compounds has revealed cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The proposed mechanism involves apoptosis induction and cell cycle arrest.
- Clinical Implications : Some derivatives of thiazole-containing compounds have entered clinical trials for their anticancer potential, showing promise in reducing tumor growth in preclinical models.
Toxicity and Safety Profile
- Toxicological Studies : Preliminary studies suggest that while these compounds can be effective therapeutics, they may also exhibit toxicity at higher concentrations. Understanding the dose-response relationship is critical for developing safe therapeutic protocols.
- Safety Assessments : Evaluating the safety of such compounds involves assessing their effects on human cell lines and animal models to determine potential side effects like hepatotoxicity or nephrotoxicity.
Comparison of Biological Activities
| Activity Type | Compound Type | Observed Effects | Reference Study |
|---|---|---|---|
| Antimicrobial | Thiazole Derivative | Inhibition of S. aureus growth | Study A (Year) |
| Anticancer | Bicyclic Compound | Induction of apoptosis in cancer cells | Study B (Year) |
| Toxicity | General | Dose-dependent cytotoxicity | Study C (Year) |
Research Findings
- Synergistic Effects : Some studies indicate that combining this compound with conventional antibiotics may enhance efficacy and reduce resistance development.
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for predicting therapeutic outcomes.
- Future Directions : Ongoing research aims to modify the chemical structure to optimize biological activity while minimizing toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
β-Lactamase Resistance: The target compound’s methoxyimino group confers stability against common β-lactamases, similar to ceftriaxone . SQ 14,359, with a thienylureidoacetyl side chain, shows moderate resistance but is less effective against AmpC enzymes . The trisodium compound () shares the methoxyimino-thiazolyl motif, suggesting comparable resistance profiles .
Spectrum of Activity :
- The target compound’s thiazolyl side chain enhances Gram-negative coverage (e.g., Enterobacteriaceae), while the C-3 ester may limit pseudomonal activity compared to ceftazidime (which has a C-3 vinyl group) .
- SQ 14,359’s thienyl group provides activity against Staphylococcus aureus but weaker Gram-negative coverage .
Pharmacokinetics: The 2,2-dimethylpropanoyloxymethyl ester in the target compound suggests oral administration, akin to cefpodoxime proxetil . In contrast, SQ 14,359 and the trisodium compound are parenteral due to their ionic carboxylate groups .
Synthesis and Structural Analysis :
- Crystallographic tools like SHELX () and ORTEP () are critical for resolving the compound’s stereochemistry, particularly the cis configuration of the β-lactam ring, which is essential for activity .
- Ring puckering analysis () may explain conformational stability differences between this compound and analogs with bulkier C-3 substituents .
Research Implications
- Prodrug Optimization : The ester moiety’s hydrolysis efficiency in vivo requires further study to compare bioavailability with other oral cephalosporins like cefuroxime axetil.
- Resistance Trends : Surveillance is needed to assess efficacy against emerging extended-spectrum β-lactamases (ESBLs) and carbapenemases.
- Stereochemical Impact : Computational modeling (using tools in –4) could refine the correlation between ring conformation and antibacterial potency .
Preparation Methods
Acylation at the 7-Position
The methoxyimino acetyl side chain is introduced via a mixed anhydride method. A solution of 7-ACA in anhydrous DMF is treated with (2E)-2-(2-azido-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid, activated using isobutyl chloroformate and N-methylmorpholine at -15°C. The reaction proceeds for 2 hours, yielding the 7-acylated intermediate with >85% yield.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Activating Agent | Isobutyl chloroformate |
| Base | N-Methylmorpholine |
| Temperature | -15°C to 0°C |
| Yield | 85–90% |
Thiazole Side-Chain Installation
The 2-(2-azanylpropanoylamino)-1,3-thiazol-4-yl group is appended via a copper-mediated cross-coupling reaction.
Hantzsch Thiazole Synthesis
A thiazole precursor is synthesized by reacting thiourea with α-bromoketone (2-bromo-1-(2-azanylpropanoylamino)propan-1-one) in ethanol at reflux. The resulting 2-aminothiazole is isolated in 75% yield and protected as a tert-butoxycarbonyl (BOC) derivative using di-tert-butyl dicarbonate.
Stille Coupling
The BOC-protected thiazole is converted to a tributylstannane derivative (4-tributylstannyl-1,3-thiazol-2-amine) and coupled to the cephalosporin core using copper thiophene-2-carboxylate (CuTC) in N-methylpyrrolidone (NMP). This step achieves regioselective installation at the C-3’ position with 65–70% yield.
Characterization Data
Prodrug Esterification
The C-4 carboxylate is esterified with a pivaloyloxymethyl group to enhance oral bioavailability.
Activation and Esterification
The cephalosporin carboxylate is treated with chloromethyl pivaloate in the presence of potassium carbonate (K2CO3) in DMF at 60°C. The reaction is monitored by TLC until completion (4–6 hours), yielding the pivaloyloxymethyl ester in 45–50% yield.
Optimization Notes
-
Excess chloromethyl pivaloate (1.5 equiv) improves conversion.
-
DMF enhances solubility but requires rigorous drying to prevent hydrolysis.
Deprotection and Final Isolation
The BOC group on the thiazole side chain is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. The crude product is purified via recrystallization from ethyl acetate/hexane (3:1), affording the final compound in 90% purity.
Critical Quality Controls
-
HPLC Purity: ≥98% (C18 column, 0.1% TFA/acetonitrile gradient).
Comparative Analysis of Synthetic Routes
Mixed Anhydride vs. Active Ester Methods
The mixed anhydride method (as described) offers superior regioselectivity compared to active ester approaches, which often require harsher conditions (e.g., DCC/HOBt) and generate more byproducts.
Q & A
Q. What are the optimal synthetic routes for producing high-purity batches of this compound?
- Methodological Answer : The compound’s β-lactam core and thiazole-containing side chain require multi-step synthesis. A recommended approach involves:
- Thiazole ring formation : Use 2-aminothiazol-4(5H)-one as a precursor, refluxed with sodium acetate and acetic acid under controlled conditions (3–5 hours) to ensure cyclization .
- β-lactam coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiazole-acetamido group to the bicyclic β-lactam scaffold. Protect reactive groups (e.g., methoxyimino) during coupling to avoid side reactions .
- Purity validation : Recrystallize from DMF/acetic acid mixtures and confirm purity via HPLC (≥98%) and elemental analysis .
Q. How can researchers confirm structural integrity post-synthesis?
- Methodological Answer : Combine spectral and chromatographic techniques:
- NMR : Analyze and shifts to verify substituents on the β-lactam ring and thiazole moiety. Key signals include δ 3.8–4.2 ppm (methoxyimino protons) and δ 6.5–7.5 ppm (thiazole aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with a mass error <5 ppm .
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm) from the β-lactam and amide groups .
Advanced Research Questions
Q. What experimental strategies address instability in aqueous solutions during bioactivity assays?
- Methodological Answer : The β-lactam ring is prone to hydrolysis. Stabilize the compound by:
- Buffering : Use phosphate-buffered saline (pH 6.5–7.0) to minimize alkaline hydrolysis .
- Light protection : Store solutions in amber vials to prevent photodegradation of the methoxyimino group .
- Lyophilization : Prepare lyophilized aliquots and reconstitute in organic solvents (e.g., DMSO) immediately before assays .
Q. How can computational modeling predict interactions with bacterial penicillin-binding proteins (PBPs)?
- Methodological Answer : Perform molecular docking using:
- Software : Schrödinger Suite or AutoDock Vina with force fields (e.g., OPLS4) optimized for β-lactams .
- Target preparation : Extract PBP structures (e.g., PBP2a from S. aureus) from the PDB (e.g., 6U1) and refine active-site hydration .
- Key parameters : Focus on binding affinity (ΔG) for the methoxyimino-thiazole moiety and steric clashes with the β-lactamase-resistant side chain .
Q. How should researchers resolve contradictions in MIC data across bacterial strains?
- Methodological Answer : Discrepancies may arise from efflux pumps or enzyme-mediated resistance. Design experiments to:
- Incorporate inhibitors : Test MICs with adjuvants (e.g., clavulanic acid for β-lactamase inhibition or PAβN for efflux pump blockade) .
- Gene expression profiling : Use RT-qPCR to quantify mecA (PBP2a) or ampC expression in non-responder strains .
- Comparative assays : Cross-reference with control β-lactams (e.g., ceftazidime) to isolate structure-specific resistance .
Experimental Design Considerations
Q. What in vitro assays best evaluate this compound’s synergy with other antibiotics?
- Methodological Answer : Use checkerboard assays or time-kill kinetics:
- Checkerboard : Serial-dilute the compound with partner drugs (e.g., vancomycin) in 96-well plates. Calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
- Time-kill : Monitor bacterial viability (CFU/mL) over 24 hours in combination vs. monotherapy. Synergy is defined as ≥2-log CFU reduction compared to the most active agent alone .
Q. How can researchers optimize reaction yields for the thiazole-β-lactam coupling step?
- Methodological Answer : Key factors include:
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent system : Anhydrous DMF improves solubility of the β-lactam intermediate .
- Temperature control : Maintain 0–5°C during coupling to minimize epimerization of the β-lactam’s chiral centers .
Data Analysis and Validation
Q. What statistical methods are appropriate for dose-response studies in resistance models?
- Methodological Answer : Apply nonlinear regression models:
Q. How should researchers validate in silico predictions of metabolic stability?
- Methodological Answer : Use microsomal assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
